3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Description
3-Bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a heterocyclic compound featuring a benzamide moiety substituted with a bromine atom at the 3-position, linked to a 3-phenyl-1,2,4-thiadiazole ring. This structural framework confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in receptor modulation and anticancer research. The bromine atom enhances lipophilicity and may influence binding interactions, while the thiadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-8-4-7-11(9-12)14(20)18-15-17-13(19-21-15)10-5-2-1-3-6-10/h1-9H,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMHTUCWYGMQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with biological targets such as enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Triazole vs. Thiadiazole Derivatives
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (): These compounds replace the thiadiazole ring with a triazole core. The absence of sulfur in triazoles may reduce interactions with thiol-containing biological targets .
Positional Isomerism in Bromophenyl Substituents
- N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide (): This positional isomer substitutes bromine at the 4-position of the phenyl ring instead of the 3-position. The 4-bromo derivative has a logP of 4.76, slightly higher than the 3-bromo analog (predicted logP ~4.5), suggesting altered lipophilicity and membrane permeability. The 3-bromo configuration may enhance steric complementarity with hydrophobic binding pockets in enzymes or receptors .
Substituent Variations on the Benzamide Moiety
Hydroxy and Methoxy Substituents
- N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) and 4-methoxybenzamide (LUF5417) (): LUF5437 exhibits potent adenosine A1 receptor antagonism (Ki = 7 nM), while LUF5417 shows selectivity for the A3 receptor (Ki = 82 nM). The hydroxyl group in LUF5437 likely forms hydrogen bonds with receptor residues, whereas the methoxy group in LUF5417 enhances lipophilicity and π-π stacking . In contrast, the bromine in 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide may engage in halogen bonding, a feature absent in hydroxy/methoxy analogs.
Benzyloxy and Biphenyl Substituents
- 4-((1,1'-Biphenyl)-4-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIc) (): The biphenylmethoxy group extends conjugation, increasing molecular weight (MW = 433.4 g/mol) and polar surface area (PSA = 95.5 Ų) compared to the 3-bromo analog (MW = 360.23 g/mol, PSA = 43.9 Ų). This modification enhances HDAC8 inhibition (docking score: -8.2 kcal/mol vs. -7.5 kcal/mol for Vorinostat) but may reduce bioavailability due to higher PSA .
Physicochemical and Pharmacokinetic Properties
Key Parameters
*Estimated based on structural similarity to .
- The 3-bromo derivative’s moderate logP (4.5) balances lipophilicity and solubility, favoring blood-brain barrier penetration compared to more polar analogs like LUF5437 (logP 3.2). Its lower PSA (43.9 Ų) suggests superior oral bioavailability relative to bulkier derivatives (e.g., VIc: PSA 95.5 Ų) .
Receptor Binding and Antagonism
- The bromine’s electron-withdrawing effect may alter receptor interaction profiles .
- VEGFR-2 Inhibition : ZINC33268577 (), a structural analog with a pyrido[1,2-a]pyrimidine substituent, exhibits VEGFR-2 inhibition via shape similarity to tivozanib (Shape Tanimoto = 0.803). The 3-bromo compound’s flat benzamide-thiadiazole structure may limit analogous kinase interactions due to reduced conformational flexibility .
Antiproliferative Activity
- HDAC8 Inhibition: Compounds VIa–VIc () demonstrate antiproliferative activity in colon cancer cells (IC50 = 1.25–2.5 µg/mL), comparable to Vorinostat. The 3-bromo analog’s smaller size may improve cellular uptake but reduce HDAC isoform selectivity .
- Cell Proliferation Inhibition : 4-(Diethoxyphosphoryl)methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide () inhibits mesangial cell proliferation via sulfhydryl modification. The bromine substituent in the target compound could similarly interact with cysteine residues, though this remains unverified .
Biological Activity
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H10BrN3OS
- Molecular Weight : 360.2 g/mol
- CAS Number : 690645-69-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole ring facilitates cellular membrane permeability, allowing the compound to reach its target sites. The bromine atom and the benzamide group contribute to its binding affinity and specificity towards various enzymes and receptors.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 Value (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest in the G1 phase |
Antimicrobial Activity
The compound has also shown promising antibacterial and antifungal activities. Studies have reported that it inhibits the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Study on Anticancer Effects
A study published in the International Journal of Molecular Sciences evaluated the anticancer effects of several thiadiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 cells and induced apoptosis through upregulation of pro-apoptotic proteins like p53 and activation of caspase pathways .
Evaluation of Antimicrobial Properties
In another research article focusing on antimicrobial properties, it was found that thiadiazole derivatives exhibited varying degrees of activity against bacterial strains. The study highlighted that this compound had a notable effect on both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
